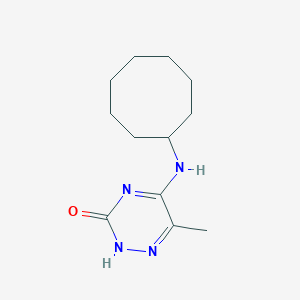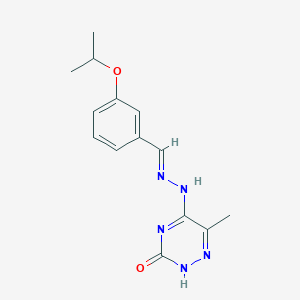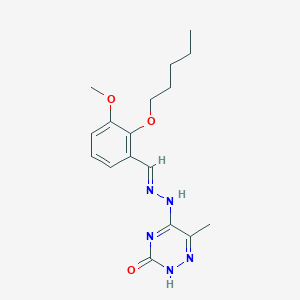
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins.
Wirkmechanismus
Venetoclax binds to the BH3-binding groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, Venetoclax has been shown to induce high response rates and durable remissions in patients with CLL, AML, and MM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Venetoclax is its high selectivity for BCL-2 proteins, which minimizes off-target effects. However, one of the limitations of Venetoclax is its potential to cause tumor lysis syndrome (TLS), which is a life-threatening complication that can occur when large numbers of cancer cells are killed rapidly.
Zukünftige Richtungen
There are several future directions for the research and development of Venetoclax. One potential area of focus is the identification of biomarkers that can predict response to Venetoclax in different types of cancer. Another area of interest is the combination of Venetoclax with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, there is a need for further studies to investigate the potential of Venetoclax in the treatment of other types of cancer beyond CLL, AML, and MM.
Synthesemethoden
The synthesis of Venetoclax involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one by reacting 2-aminobenzimidazole with ethyl acetoacetate. This is followed by the reaction of the resulting compound with 3-methoxypropylamine to obtain 4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one. Finally, the amino group of this compound is protected with a tert-butyloxycarbonyl (BOC) group, which is subsequently removed to obtain Venetoclax.
Wissenschaftliche Forschungsanwendungen
Venetoclax has been extensively studied for its potential applications in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 proteins, which play a key role in the survival of cancer cells.
Eigenschaften
Produktname |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
|---|---|
Molekularformel |
C15H18N4O2 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6H,4,7-9,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
UXBITOVABLVONO-UHFFFAOYSA-N |
Isomerische SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)

![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)


![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)